

# Health and Safety Data for 9-(2-phenylethenyl)anthracene: A Technical Guide

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## Compound of Interest

Compound Name: 9-(2-Phenylethenyl)anthracene

Cat. No.: B11727125

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Disclaimer: This document provides a summary of available health and safety information for **9-(2-phenylethenyl)anthracene**. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and under the guidance of a qualified professional.

## Executive Summary

**9-(2-phenylethenyl)anthracene**, also known as trans-9-styrylanthracene, is an aromatic hydrocarbon used in research and development. This guide synthesizes the currently available health and safety data for this compound. The primary sources of information are Safety Data Sheets (SDS), which indicate that **9-(2-phenylethenyl)anthracene** is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). One source also classifies it as harmful if swallowed (Acute Toxicity, Oral, Category 4).

A significant data gap exists in the public domain regarding quantitative toxicological endpoints such as LD50 and LC50 values, as well as chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. No specific studies detailing the mechanisms of toxicity or associated signaling pathways for **9-(2-phenylethenyl)anthracene** have been identified.

This guide provides an overview of the reported hazards, recommended safety precautions, and representative experimental protocols based on standard OECD guidelines for the identified hazard classifications.

## Hazard Identification and Classification


The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical substances. Based on available SDS, **9-(2-phenylethenyl)anthracene** has been assigned the following classifications.

Table 1: GHS Hazard Classification for **9-(2-phenylethenyl)anthracene**

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2/2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed

Note: Not all sources are in agreement on all classifications. The acute oral toxicity classification was noted in one available SDS.

Pictograms:

 alt text

Signal Word: Warning

## Precautionary Measures and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautionary measures are recommended when handling **9-(2-phenylethenyl)anthracene**.

Table 2: Recommended Precautionary Statements and PPE

Type	Precautionary Statement Codes	Recommendations
Prevention	P261, P264, P270, P271, P280	Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
Response	P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364	IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Storage	P403+P233, P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal	P501	Dispose of contents/container in accordance with local/regional/national/international regulations.

## Experimental Protocols for Hazard Assessment

While specific experimental data for **9-(2-phenylethenyl)anthracene** is not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications identified. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

### Skin Irritation Testing (Representative Protocol based on OECD TG 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) models is a non-animal alternative to traditional rabbit skin irritation tests.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Principle: The test chemical is applied topically to a three-dimensional RhE model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[\[2\]](#)

Methodology:

- **Tissue Preparation:** Commercially available RhE tissues are pre-incubated in a defined culture medium.
- **Chemical Application:** A precise amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue. Three replicate tissues are used for each test chemical.
- **Exposure and Incubation:** The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes). After exposure, the chemical is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).
- **Viability Assessment:** Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its optical density.
- **Data Interpretation:** The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less.[\[1\]](#)

## Serious Eye Irritation Testing (Representative Protocol based on OECD TG 496)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method for identifying chemicals that can cause serious eye damage or eye irritation.<sup>[5]</sup>

Principle: This test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxic effect on an RhCE model.<sup>[5]</sup>

Methodology:

- Tissue Culture: RhCE models that mimic the human corneal epithelium are used.<sup>[5]</sup>
- Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue for a specified duration.
- Viability Measurement: Following exposure and a post-incubation period, tissue viability is determined using a quantitative method, typically the MTT assay, similar to the skin irritation test.
- Classification: The chemical is classified based on the reduction in cell viability. Specific thresholds are used to differentiate between substances causing serious eye damage (Category 1) and those causing eye irritation (Category 2).<sup>[5]</sup> For Category 2A, the effects are fully reversible within 21 days, while for Category 2B, they are reversible within 7 days.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>

## Acute Oral Toxicity Testing (Representative Protocol based on OECD TG 420, 423, or 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.<sup>[9]</sup><sup>[10]</sup> They are designed to estimate the LD50 (the dose at which 50% of the test animals are expected to die) and to classify the substance according to the GHS.<sup>[9]</sup>

Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats). The animals are observed for a set period for signs of toxicity and mortality.<sup>[11]</sup>

#### Methodology (General Steps):

- **Animal Selection:** Healthy, young adult rodents of a single sex (usually females) are used. [\[12\]](#)
- **Dose Administration:** The test substance is administered by gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight for non-aqueous solutions.
- **Dose Levels:** Different OECD guidelines use different dosing strategies (e.g., Fixed Dose Procedure - TG 420, Acute Toxic Class Method - TG 423, Up-and-Down Procedure - TG 425) to minimize the number of animals used while still obtaining a reliable estimate of toxicity. [\[9\]](#)[\[10\]](#)
- **Observation Period:** Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is monitored throughout the study. [\[12\]](#)
- **Data Analysis:** The number of mortalities at each dose level is recorded. Based on these results, the substance is classified into one of the GHS acute toxicity categories. For Category 4, the LD50 is between 300 and 2000 mg/kg body weight.

## Respiratory Tract Irritation Assessment (Based on GHS Chapter 3.8)

The classification for respiratory tract irritation is primarily based on human data, but animal data can also be used. [\[13\]](#)

**Principle:** To determine if a single exposure to a substance can cause transient and reversible irritation of the respiratory tract. [\[14\]](#)

#### Methodology (General approach from animal studies):

- **Exposure:** Animals are typically exposed to the substance via inhalation (as a gas, vapor, or aerosol) for a defined period.
- **Observation:** Clinical signs of respiratory irritation are observed, which may include changes in breathing patterns, nasal discharge, or signs of respiratory distress. Histopathological examination of the respiratory tract may also be performed.

- Classification: If there is reliable evidence of respiratory tract irritation that is not due to a more severe effect and is reversible, the substance is classified as STOT-SE Category 3 for respiratory tract irritation.[13]

## Data Visualization

As no specific signaling pathways for the toxicity of **9-(2-phenylethenyl)anthracene** have been identified, a generalized workflow for hazard identification and communication is presented below.

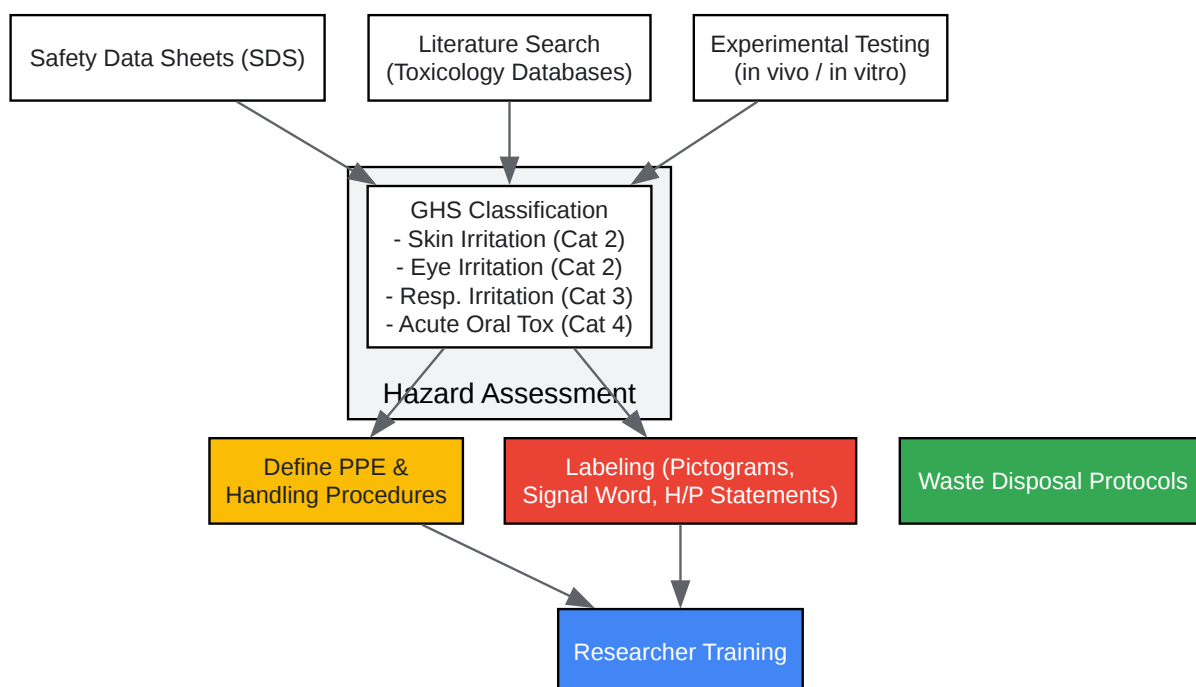


Figure 1: Generalized Hazard Identification and Communication Workflow

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Figure 1: Generalized Hazard Identification and Communication Workflow

This diagram illustrates the process of gathering data, assessing hazards according to GHS, and implementing risk management and communication strategies for chemical safety.

## Conclusion



The available health and safety data for **9-(2-phenylethenyl)anthracene** indicate that it should be handled as a hazardous substance, with specific concerns for skin, eye, and respiratory irritation, and potential acute oral toxicity. The lack of comprehensive toxicological data necessitates a cautious approach, employing robust engineering controls, appropriate personal protective equipment, and safe handling practices. Further experimental studies are required to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should always consult the most recent Safety Data Sheet and adhere to institutional safety guidelines when working with **9-(2-phenylethenyl)anthracene**.

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- To cite this document: BenchChem. [Health and Safety Data for 9-(2-phenylethenyl)anthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11727125#health-and-safety-data-for-9-2-phenylethenyl-anthracene]

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